molecular formula C16H14ClNO4 B5795931 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid

4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid

Cat. No. B5795931
M. Wt: 319.74 g/mol
InChI Key: SPYDOORUFNRYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid, also known as CEBA, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the benzoic acid family and is widely used in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been extensively studied for its various applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response. 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid involves its ability to inhibit the activity of certain enzymes and receptors. For example, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has also been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, another type of inflammatory mediator. Furthermore, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been shown to bind to amyloid beta peptides, which are involved in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been found to reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid in lab experiments is its ability to inhibit the activity of specific enzymes and receptors, allowing researchers to study their role in various biochemical and physiological processes. Furthermore, 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid has been shown to have anticancer and neuroprotective properties, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one limitation of using 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid. One area of research could focus on the development of more potent and selective inhibitors of COX-2 and lipoxygenase, which could have potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research could be conducted on the use of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid as a potential therapeutic agent for the treatment of Alzheimer's disease. Finally, the potential toxicity of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid could be further explored to determine its safety for use in vivo.

Synthesis Methods

The synthesis of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-ethoxybenzoyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid as a white crystalline solid with a melting point of 238-240°C.

properties

IUPAC Name

4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-2-22-14-6-4-3-5-12(14)15(19)18-13-9-10(17)7-8-11(13)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYDOORUFNRYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(2-ethoxyphenyl)carbonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.